REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:10]([S:13]([N:16]2[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]2)(=[O:15])=[O:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2].Cl.[CH2:24](O)[CH3:25]>>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:10]([S:13]([N:16]2[CH2:17][CH2:18][N:19]([CH3:22])[CH2:20][CH2:21]2)(=[O:15])=[O:14])=[CH:9][C:5]=1[C:6]([O:8][CH2:24][CH3:25])=[O:7])[CH3:2]
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Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)N1CCN(CC1)C
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Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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12.5 mL
|
Type
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reactant
|
Smiles
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Cl
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Type
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CUSTOM
|
Details
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on stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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gave a solution
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Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 25 hours
|
Duration
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25 h
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an orange oil which
|
Type
|
CUSTOM
|
Details
|
gave crystals
|
Type
|
TEMPERATURE
|
Details
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on cooling
|
Type
|
FILTRATION
|
Details
|
These were collected by filtration
|
Type
|
CUSTOM
|
Details
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to give 13.7 g of crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallisation in acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=C(C=C1)S(=O)(=O)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |